
Ensuring complete cell lysis for accurate MYC
protein quantification

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: MYC degrader 1

Cat. No.: B15603545

Get Quote

Technical Support Center: MYC Protein
Quantification
This technical support center provides troubleshooting guidance and answers to frequently

asked questions to ensure complete cell lysis for accurate MYC protein quantification in your

research.

Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for total MYC protein quantification?

For whole-cell lysates, a common and effective choice is a Radioimmunoprecipitation assay

(RIPA) buffer.[1][2][3][4][5] RIPA buffer is robust due to its combination of detergents (NP-40 or

Triton X-100, sodium deoxycholate, and SDS) which effectively solubilizes cellular membranes,

including the nuclear membrane, to release total cellular proteins.[2][3][4] For researchers

interested in cytoplasmic proteins specifically, a Tris-HCl based lysis buffer may be sufficient.[3]

[4]

Q2: MYC is a nuclear protein. Do I need to perform a nuclear extraction?
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While MYC is predominantly a nuclear protein, performing a whole-cell lysis with a strong buffer

like RIPA is often sufficient for its detection and quantification via methods like Western blotting.

[2][3] However, if you are specifically studying the nuclear localization or function of MYC, or if

you are having trouble detecting it in whole-cell lysates due to low abundance, a nuclear

extraction can enrich the protein.[3][6][7][8] Several commercial kits and protocols are available

for nuclear extraction.[6]

Q3: Why is it crucial to use protease and phosphatase inhibitors?

MYC is a short-lived protein that is tightly regulated by post-translational modifications,

including phosphorylation and ubiquitination, which signal its degradation.[9][10][11][12] Upon

cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade or

alter the phosphorylation state of MYC, leading to inaccurate quantification.[13][14][15]

Therefore, it is essential to add a broad-spectrum protease and phosphatase inhibitor cocktail

to your lysis buffer immediately before use.[13][14][15][16]

Q4: How can I be sure that my cells are completely lysed?

You can visually inspect the cell suspension under a microscope to check for intact cells. A

successful lysis will result in a homogenous solution with no visible intact cells.[17] Another

indicator of incomplete lysis is a viscous or "sticky" lysate, which is often due to the release of

DNA from the nucleus.[17][18] Sonication or treatment with DNase I can help to shear the DNA

and reduce viscosity.[1][18]

Troubleshooting Guide
Problem 1: Low or no MYC protein detected in my sample.

Possible Cause: Incomplete cell lysis.

Solution: Ensure you are using a sufficiently stringent lysis buffer, such as RIPA, especially

for total MYC quantification.[2][3][4] Increase the volume of lysis buffer or the incubation

time with the buffer.[18] For adherent cells, ensure efficient scraping.[1][3] Sonication can

also aid in complete cell disruption.[1]

Possible Cause: MYC protein degradation.
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Solution: Always prepare samples on ice and use ice-cold buffers to minimize enzymatic

activity.[3][4] Crucially, add fresh protease and phosphatase inhibitor cocktails to your lysis

buffer immediately before each use.[13][14][15][16] Some inhibitors, like PMSF, are

unstable in aqueous solutions and need to be added fresh.[14][16]

Possible Cause: Low expression of MYC.

Solution: The expression of MYC can vary significantly between cell types and conditions.

If you suspect low expression, consider enriching for nuclear proteins using a nuclear

extraction protocol.[6][8] You can also increase the amount of total protein loaded for your

analysis.

Problem 2: My cell lysate is very viscous.

Possible Cause: Release of genomic DNA.

Solution: This is a common issue, especially with harsh lysis methods. To reduce viscosity,

you can sonicate the lysate to shear the DNA.[1] Alternatively, you can add DNase I to the

lysis buffer.[18] Passing the lysate through a small gauge needle can also help.

Problem 3: Inconsistent MYC protein levels between replicates.

Possible Cause: Variable cell lysis efficiency.

Solution: Standardize your lysis protocol carefully. Ensure consistent cell numbers, lysis

buffer volume, incubation times, and physical disruption methods (e.g., scraping,

sonication) across all your samples.

Possible Cause: Degradation of MYC in some samples.

Solution: Ensure that protease and phosphatase inhibitors are added fresh to the lysis

buffer for every sample. Work quickly and keep all samples on ice throughout the

procedure.

Experimental Protocols
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Recommended Cell Lysis Protocol for Total MYC
Quantification
This protocol is optimized for the extraction of total cellular proteins, including MYC, from

cultured mammalian cells.

Materials:

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold RIPA Lysis Buffer (see table below for composition)

Protease Inhibitor Cocktail (broad spectrum)

Phosphatase Inhibitor Cocktail (broad spectrum)

Cell scraper (for adherent cells)

Microcentrifuge tubes, pre-chilled

Microcentrifuge, refrigerated to 4°C

Procedure:

Cell Harvesting:

Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS.[1]

[3] Aspirate the PBS and add the appropriate volume of ice-cold RIPA buffer supplemented

with fresh protease and phosphatase inhibitors. Using a cell scraper, scrape the cells into

the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.[1][3]

Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 1000 x g) for 5

minutes at 4°C.[4] Discard the supernatant and wash the cell pellet once with ice-cold

PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in ice-cold

RIPA buffer with fresh inhibitors.

Cell Lysis:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.bio-techne.com/applications/western-blotting/western-blot-sample-preparation
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.bio-techne.com/applications/western-blotting/western-blot-sample-preparation
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the cell lysate on ice for 15-30 minutes, vortexing briefly every 5-10 minutes to

encourage lysis.[6]

(Optional) If the lysate is viscous, sonicate it on ice. Use short bursts (e.g., 3-4 cycles of

10 seconds on, 10 seconds off) to avoid overheating the sample.[1]

Clarification of Lysate:

Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15-20 minutes at 4°C to

pellet the cell debris.[1]

Protein Quantification and Storage:

Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-

chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA or Bradford assay).

The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.

Avoid multiple freeze-thaw cycles.[6]

Data Presentation: Lysis Buffer Composition
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Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl, pH 7.5-8.0 1 M 25-50 mM Buffering agent

NaCl 5 M 150 mM
Maintains ionic

strength

NP-40 or Triton X-100 10% 1%
Non-ionic detergent to

solubilize membranes

Sodium Deoxycholate 10% 0.5%

Ionic detergent to

disrupt protein

interactions

SDS 10% 0.1%
Strong ionic detergent

to denature proteins

EDTA, pH 8.0 0.5 M 1 mM

Chelates divalent

cations, inhibits

metalloproteases

Protease Inhibitor

Cocktail
100X 1X

Prevents protein

degradation

Phosphatase Inhibitor

Cocktail
100X 1X

Prevents

dephosphorylation

Note: The exact concentrations of components in RIPA buffer can be optimized for your specific

cell type and application.[1][3][19]
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Caption: Simplified signaling pathway for MYC protein regulation and degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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